molecular formula C17H21N3O B2712235 N-((1-phenylpyrrolidin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide CAS No. 1797024-01-1

N-((1-phenylpyrrolidin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide

Cat. No.: B2712235
CAS No.: 1797024-01-1
M. Wt: 283.375
InChI Key: XOYOBAYGTFCUID-UHFFFAOYSA-N
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Description

N-((1-phenylpyrrolidin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a phenylpyrrolidine moiety linked to a pyrrole ring through an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-phenylpyrrolidin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide typically involves the following steps:

    Formation of the Phenylpyrrolidine Intermediate: The initial step involves the synthesis of 1-phenylpyrrolidine. This can be achieved through the reaction of phenylacetonitrile with 1,4-dibromobutane in the presence of a base such as sodium hydride, followed by cyclization.

    Acetamide Formation: The phenylpyrrolidine intermediate is then reacted with 2-bromoacetamide to form the desired acetamide compound. This reaction is usually carried out in an organic solvent such as dichloromethane, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-((1-phenylpyrrolidin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted acetamide compounds with different nucleophilic groups.

Scientific Research Applications

N-((1-phenylpyrrolidin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-((1-phenylpyrrolidin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-((1-phenylpyrrolidin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide: Unique due to its specific structural features.

    N-((1-phenylpyrrolidin-2-yl)methyl)-2-(1H-pyrrol-1-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

    N-((1-phenylpyrrolidin-2-yl)methyl)-2-(1H-pyrrol-1-yl)butyramide: Similar structure but with a butyramide group.

Uniqueness

This compound stands out due to its specific combination of a phenylpyrrolidine moiety and a pyrrole ring linked through an acetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(1-phenylpyrrolidin-2-yl)methyl]-2-pyrrol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c21-17(14-19-10-4-5-11-19)18-13-16-9-6-12-20(16)15-7-2-1-3-8-15/h1-5,7-8,10-11,16H,6,9,12-14H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYOBAYGTFCUID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)CN3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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